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molecular formula C11H10N2 B1331140 2-(Pyridin-2-yl)aniline CAS No. 29528-30-1

2-(Pyridin-2-yl)aniline

Cat. No. B1331140
M. Wt: 170.21 g/mol
InChI Key: VPZCNNNHCMBJCM-UHFFFAOYSA-N
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Patent
US06790540B2

Procedure details

Next, 0.96 g (4.8 mmols) of the ortho-(2-pyridyl)nitrobenzene, 0.072 g (0.48 mmol) of copper sulfate and 0.91 g (24.0 mmols) of sodium borohydride were suspended in 30 ml of ethyl alcohol and allowed to react at room temperature. After 5 hours from the start of the reaction, the reaction mixture was filtered through celite, 50 ml of ether was added to the filtrate, the organic layer was washed with a saturated aqueous sodium chloride solution, dried over magnesium sulfate and concentrated. The liquid thus obtained was purified by column chromatography and concentrated to give 0.38 g (2.26 mmoles, 47%) of ortho-(2-pyridyl)aniline as a brown liquid.
Quantity
0.96 g
Type
reactant
Reaction Step One
Quantity
0.91 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
0.072 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[N+:13]([O-])=O.[BH4-].[Na+]>C(O)C.S([O-])([O-])(=O)=O.[Cu+2]>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[NH2:13] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0.96 g
Type
reactant
Smiles
N1=C(C=CC=C1)C1=C(C=CC=C1)[N+](=O)[O-]
Step Two
Name
Quantity
0.91 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
0.072 g
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Cu+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react at room temperature
CUSTOM
Type
CUSTOM
Details
After 5 hours from the start of the reaction
Duration
5 h
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through celite, 50 ml of ether
ADDITION
Type
ADDITION
Details
was added to the filtrate
WASH
Type
WASH
Details
the organic layer was washed with a saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The liquid thus obtained
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)C1=C(N)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.26 mmol
AMOUNT: MASS 0.38 g
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 47.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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